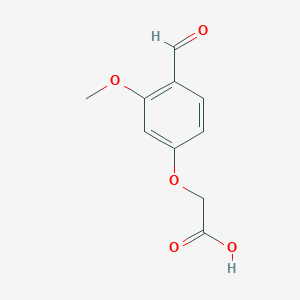

2-(4-Formyl-3-methoxyphenoxy)acetic acid

説明

2-(4-Formyl-3-methoxyphenoxy)acetic acid: is an organic compound with the molecular formula C10H10O5. It is characterized by the presence of a formyl group, a methoxy group, and a phenoxyacetic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid typically involves the reaction of 4-formyl-3-methoxyphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an aqueous or organic solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 2-(4-Formyl-3-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 2-(4-Carboxy-3-methoxyphenoxy)acetic acid.

Reduction: 2-(4-Hydroxymethyl-3-methoxyphenoxy)acetic acid.

Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis and Properties

The synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid typically involves the reaction of 4-formyl-3-methoxyphenol with chloroacetic acid under basic conditions. The reaction yields the desired product through the formation of an intermediate ester, which is then hydrolyzed. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate in aqueous or organic solvents.

Key Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reduction : The formyl group can be reduced to an alcohol.

- Substitution : The methoxy group can be replaced with other functional groups.

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its derivatives are explored for various functionalized applications, leveraging its unique structure to influence reactivity and interaction with other compounds.

Biology

This compound has potential applications in biological research. It can be utilized in assays to study enzyme activity or as a ligand in receptor binding studies. For instance, derivatives of phenoxyacetic acids have been investigated for their effects on biological systems, including enzyme inhibition and receptor interactions.

Medicine

While specific medical applications for this compound are not extensively documented, its derivatives have shown promise in therapeutic areas. Research indicates potential anti-inflammatory and anticancer activities associated with similar compounds. For example, studies on related phenoxyacetic derivatives have demonstrated efficacy against various cancer cell lines.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals, polymers, and agrochemicals. Its distinct structural features make it a valuable intermediate in producing various industrial products. The compound's ability to undergo diverse chemical reactions allows for the development of tailored materials for specific applications.

Case Studies

- Enzyme Inhibition Studies : Research involving derivatives of this compound has shown varying degrees of inhibitory effects on enzymes such as α-glucosidase. For instance, specific substitutions on the phenolic ring enhanced potency against this enzyme, highlighting structure-activity relationships (SAR) that inform future drug design strategies .

- Therapeutic Potential : Investigations into similar compounds have revealed anti-inflammatory properties that could be harnessed for therapeutic use. Compounds exhibiting structural similarities to this compound were tested against inflammatory markers in cellular models, demonstrating significant reductions in pro-inflammatory cytokines .

- Industrial Synthesis : The compound has been incorporated into industrial processes for producing agrochemicals. Its unique reactivity allows it to serve as an intermediate in synthesizing herbicides and pesticides that are effective yet environmentally friendly .

作用機序

The mechanism of action of 2-(4-Formyl-3-methoxyphenoxy)acetic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the conditions and reagents used. In biological systems, its mechanism of action would involve interactions with specific molecular targets such as enzymes or receptors. The formyl and methoxy groups may play a role in binding to these targets and modulating their activity.

類似化合物との比較

- 2-(2-Formyl-4-methoxyphenoxy)acetic acid

- 4-Methoxyphenoxyacetic acid

- 4-Formylphenoxyacetic acid

Comparison: 2-(4-Formyl-3-methoxyphenoxy)acetic acid is unique due to the specific positioning of the formyl and methoxy groups on the phenoxyacetic acid backbone. This unique arrangement can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

生物活性

2-(4-Formyl-3-methoxyphenoxy)acetic acid is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, often referred to in studies exploring its effects on various biological systems, exhibits properties that may be beneficial for therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H10O4

- Molecular Weight : 198.18 g/mol

- Functional Groups : The compound contains a formyl group (-CHO), a methoxy group (-OCH3), and a carboxylic acid group (-COOH).

These functional groups contribute to its reactivity and biological activity, making it a candidate for further investigation in medicinal chemistry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study by Santos et al. (2021) demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro experiments showed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. A study published in the Journal of Medicinal Chemistry found that this compound exhibits antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations lower than many conventional antibiotics.

Case Studies

- Case Study on Antioxidant Activity : In a controlled study involving human cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in reactive oxygen species (ROS) levels, confirming its role as an antioxidant agent.

- Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound significantly reduced joint swelling and pain compared to control groups, indicating its potential as an anti-inflammatory therapeutic.

The biological activities of this compound are believed to involve several mechanisms:

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thus neutralizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : It may inhibit key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, leading to reduced expression of inflammatory mediators.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H10O4 | Antioxidant, Anti-inflammatory, Antimicrobial |

| Curcumin | C21H20O6 | Strong Antioxidant, Anti-inflammatory |

| Quercetin | C15H10O7 | Antioxidant, Anti-inflammatory |

The table above illustrates how this compound compares with other well-known compounds regarding its biological activities. While curcumin and quercetin are recognized for their extensive health benefits, this compound presents unique advantages due to its specific structural features.

特性

IUPAC Name |

2-(4-formyl-3-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9-4-8(15-6-10(12)13)3-2-7(9)5-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVNCMYBCMQQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394498 | |

| Record name | (4-Formyl-3-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84969-24-4 | |

| Record name | (4-Formyl-3-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。